N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide
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Overview
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide is a chemical compound with a molecular formula of C17H20ClN3O and an average mass of 317.813 Da . This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorobenzyl group and a cyclohexanecarboxamide moiety.
Preparation Methods
The synthesis of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide typically involves the reaction of 4-chlorobenzyl chloride with 1H-pyrazole-3-carboxamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then reacted with cyclohexanecarboxylic acid chloride to yield the final product .
Chemical Reactions Analysis
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide can be compared with similar compounds such as:
N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide: This compound has a benzimidazole ring instead of a pyrazole ring, which may result in different biological activities and chemical properties.
N-[1-(4-chlorobenzyl)-1H-indol-3-yl]cyclohexanecarboxamide: The indole ring in this compound may confer unique pharmacological properties compared to the pyrazole ring.
Properties
Molecular Formula |
C17H20ClN3O |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H20ClN3O/c18-15-8-6-13(7-9-15)12-21-11-10-16(20-21)19-17(22)14-4-2-1-3-5-14/h6-11,14H,1-5,12H2,(H,19,20,22) |
InChI Key |
MFJXBDAXMYTNLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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